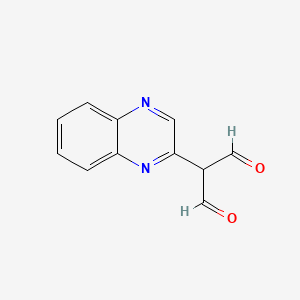![molecular formula C11H13N3O B1307309 1-(3-邻甲苯基-[1,2,4]噁二唑-5-基)-乙胺 CAS No. 883547-38-4](/img/structure/B1307309.png)
1-(3-邻甲苯基-[1,2,4]噁二唑-5-基)-乙胺
描述
1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
科学研究应用
1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel drug molecules due to its bioisosteric properties, which enhance hydrolytic and metabolic stability.
Materials Science: Oxadiazole derivatives are used in the development of high-energy materials and as components in organic electronics.
作用机制
Target of Action
The primary targets of 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine are various types of bacteria and fungi . The compound has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . It also exhibits strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, exhibit a broad spectrum of biological activities . They are used as an important pharmacophore to create novel drug molecules . The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Biochemical Pathways
It’s known that the compound exhibits a broad spectrum of agricultural biological activities , suggesting that it may interact with multiple biochemical pathways in the target organisms.
Pharmacokinetics
It’s known that 1,2,4-oxadiazole derivatives show better hydrolytic and metabolic stability , which could potentially influence the compound’s pharmacokinetic properties.
Result of Action
The compound has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . It also exhibits strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These results indicate that 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could be potential alternative templates for discovering novel antibacterial agents .
生化分析
Biochemical Properties
1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antibacterial activity, particularly against Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola . The interaction of 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine with these bacterial enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, this compound has demonstrated moderate nematocidal activity against Meloidogyne incognita and antifungal activity against Rhizoctonia solani .
Cellular Effects
The effects of 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to exhibit significant anti-cancer activity against human cancer cell lines . The compound’s interaction with cellular proteins and enzymes involved in cell proliferation and apoptosis pathways leads to the inhibition of cancer cell growth and induction of cell death.
Molecular Mechanism
At the molecular level, 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s antibacterial activity is attributed to its ability to inhibit key bacterial enzymes, thereby disrupting essential metabolic pathways . Additionally, its anti-cancer activity involves the inhibition of enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine over time in laboratory settings are critical factors in its biochemical analysis. Studies have shown that this compound maintains its biological activity over extended periods, making it suitable for long-term experiments . Its degradation products and their potential effects on cellular function need to be thoroughly investigated to ensure accurate interpretation of experimental results.
Dosage Effects in Animal Models
The effects of 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial and anti-cancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism includes oxidative dehydrogenation, dihydroxylation, and hydrolytic opening of the oxadiazole ring . These metabolic processes result in the formation of various metabolites, which may contribute to the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization determines the compound’s interaction with subcellular structures and its overall efficacy in biochemical reactions.
准备方法
The synthesis of 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine typically involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under controlled conditions to achieve high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
化学反应分析
1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like NaBH4, and catalysts like PTSA and ZnCl2 . Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine can be compared with other similar compounds, such as:
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the substituents.
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: Another similar compound with different substituents, leading to variations in properties and applications.
The uniqueness of 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine lies in its specific substituents, which confer distinct chemical and biological properties .
属性
IUPAC Name |
1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-3-4-6-9(7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDHHFVHVWUZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390314 | |
| Record name | 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883547-38-4 | |
| Record name | 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)
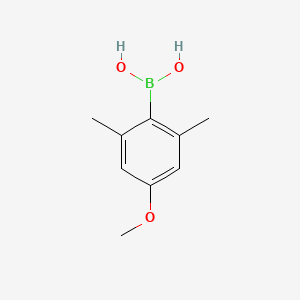
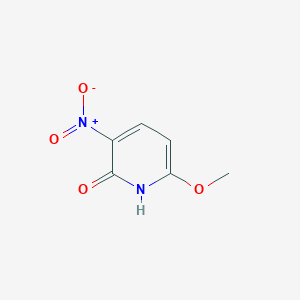
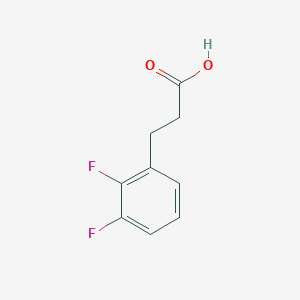
![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)
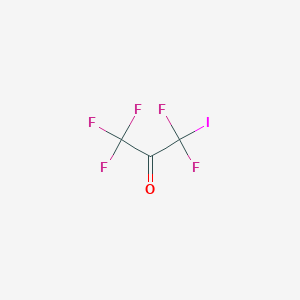
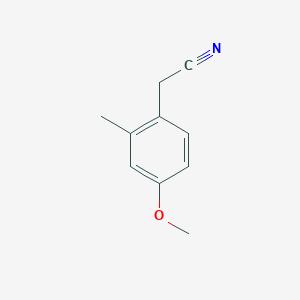
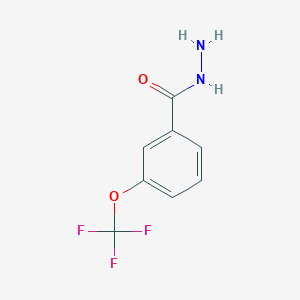
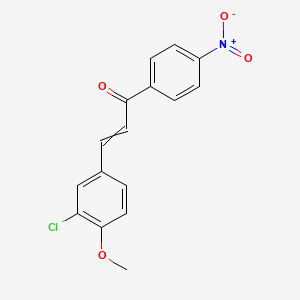
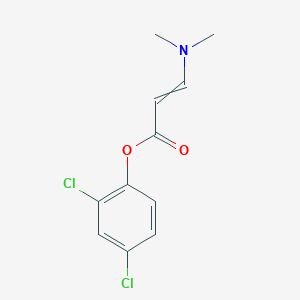
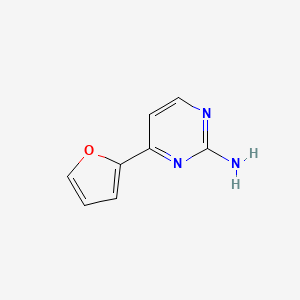
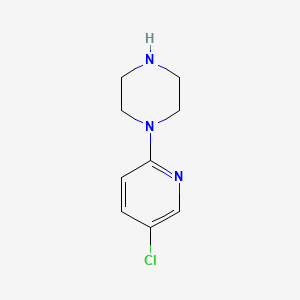
![5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307263.png)
